molecular formula C16H20N4O3 B5570555 (3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine

(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine

Cat. No. B5570555
M. Wt: 316.35 g/mol
InChI Key: JFGFBNKRKNHUJF-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including the formation of pyrrolidine rings through cycloaddition reactions or by employing precursors such as pyrrolidinones. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one has been reported, highlighting the methodological approaches towards pyrrolidine synthesis (Nguyen & Dai, 2023).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of such compounds. The crystal structure determination of related compounds provides insight into their spatial arrangement and intermolecular interactions, crucial for understanding their reactivity and properties (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups, which can undergo various chemical transformations, including acetylation, formylation, and reactions with amines. These reactions not only modify the chemical structure but also the biological activity of these compounds. The synthesis and reactivity of 1,2,5-oxadiazole derivatives, for instance, demonstrate the versatility of these compounds in forming a wide array of chemically and biologically significant derivatives (Ahsan & Shastri, 2015).

Physical Properties Analysis

The physical properties of pyrrolidine and oxadiazole derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound, dictating their behavior in different environments and their suitability for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity, are determined by the functional groups present in the compound. These properties are pivotal in dictating the compound's reactivity towards other chemical entities, its role in catalysis, and its potential biological activity. The exploration of oxadiazole derivatives as antimicrobial and anticancer agents underscores the significance of chemical properties in designing compounds with desired biological activities (Ahsan & Shastri, 2015).

Scientific Research Applications

Pharmacological Characterization

Research on similar compounds has explored their potential as κ-opioid receptor (KOR) antagonists, demonstrating significant affinity for human, rat, and mouse KORs. These compounds have shown potential in treating depression and addiction disorders through their antidepressant-like efficacy and ability to attenuate stress-related behaviors (Grimwood et al., 2011).

Synthesis and Chemical Reactivity

Studies have detailed the synthesis and chemical reactivity of derivatives, emphasizing their role as building blocks for nitrogen heterocyclic compounds. These compounds have been used to construct a variety of heterocyclic structures, including pyrazoles, pyrimidines, and diazepines, showcasing their versatility in chemical synthesis (Farouk et al., 2021).

Antimicrobial and Anticancer Agents

A new series of oxadiazole analogues has been synthesized, characterized, and evaluated for antiproliferative and antimicrobial activities. These studies highlight the potential of such compounds in developing new treatments for various cancer types and bacterial infections (Ahsan et al., 2015).

Enantioselective Catalysis

Research has also focused on the enantioselective catalysis involving diastereomeric derivatives of pyrrolidine, contributing to asymmetric synthesis processes. This work underscores the importance of these compounds in the synthesis of chiral molecules, which are crucial for the development of specific pharmaceutical agents (Nagel et al., 1997).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-15(19-23-18-10)7-16(21)20-8-13(14(17)9-20)11-3-5-12(22-2)6-4-11/h3-6,13-14H,7-9,17H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGFBNKRKNHUJF-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1CC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

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